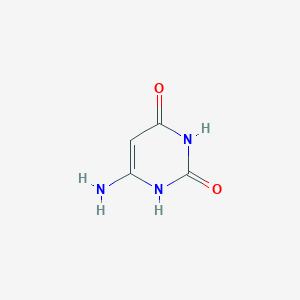

6-Aminouracil

Description

Historical Context and Fundamental Significance in Heterocyclic Chemistry

The study of pyrimidine (B1678525) derivatives, including 6-aminouracil (B15529), is foundational to heterocyclic chemistry. Uracil (B121893) itself is one of the four nucleobases in RNA, highlighting the biological importance of this class of compounds. semanticscholar.org Historically, the synthesis and reactivity of this compound and its derivatives have been explored to create a wide array of more complex heterocyclic systems. semanticscholar.orgresearchgate.net The ability of this compound to act as both a nucleophile and an electrophile makes it a valuable and versatile starting material for constructing fused heterocyclic rings, such as pyrido-, pyrrolo-, and pyrimido-pyrimidines. researchgate.netsemanticscholar.orgrsc.org Early research, such as the acylation studies in the 1970s, laid the groundwork for understanding its chemical behavior and potential for creating novel molecular architectures. acs.org

Recognition as a Privileged Structural Motif in Chemical Synthesis

This compound is widely recognized as a "privileged" structural motif in chemical synthesis. rsc.org This term signifies that the this compound core is a common feature in a variety of bioactive natural products and serves as a versatile building block for the synthesis of numerous nitrogen-containing heterocyclic compounds with significant biological activities. researchgate.netrsc.org Its utility is particularly evident in multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of complex molecules. researchgate.netsemanticscholar.org This approach is highly valued in both academic and industrial settings for its atom economy and environmentally friendly nature. rsc.org The this compound scaffold is an intermediate in the synthesis of important purine-based drugs, including caffeine (B1668208) and theophylline. rsc.org

Overview of Key Research Disciplines Engaged with this compound

The diverse applications of this compound have led to its study across multiple scientific disciplines:

Medicinal Chemistry: A primary focus of research on this compound derivatives is their potential pharmacological activities. These compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular agents. semanticscholar.orgekb.egdergipark.org.tr For instance, derivatives have been synthesized and studied for their potential as diuretic and smooth muscle relaxant agents. dergipark.org.tr

Organic Synthesis and Catalysis: Organic chemists extensively use this compound as a starting material for the synthesis of complex heterocyclic compounds. semanticscholar.orgresearchgate.net Its reactivity is harnessed in various synthetic methodologies, including multicomponent reactions and domino reactions, often employing catalysts to enhance efficiency and selectivity. rsc.orgrsc.org The development of green and efficient synthetic routes using catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN) highlights the ongoing innovation in this area. rsc.org

Materials Science and Dye Chemistry: this compound derivatives have found applications in materials science, for example, as stabilizers in photographic emulsions. ekb.eg Furthermore, they serve as coupling components in the synthesis of azo dyes, which are important in the textile industry. arkat-usa.org The photophysical properties of this compound-based "nucleodyes" are also being explored for their potential as molecular probes. acs.org

Biochemistry and Enzymology: The structural similarity of this compound to natural nucleobases has led to investigations of its interactions with enzymes. It has been found to inhibit enzymes such as uracil-DNA glycosylase and dihydropyrimidine (B8664642) dehydrogenase. dergipark.org.tr This inhibitory action is a key area of interest for the development of new therapeutic agents.

The following table provides a summary of key research findings related to this compound:

| Research Area | Key Findings |

| Medicinal Chemistry | Derivatives exhibit a broad spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties. semanticscholar.orgekb.egdergipark.org.tr |

| Organic Synthesis | Serves as a versatile precursor for a wide range of fused heterocyclic compounds through multicomponent reactions. researchgate.netsemanticscholar.orgresearchgate.net |

| Catalysis | Used in catalyst-driven reactions to produce complex molecules with high efficiency and atom economy. rsc.orgrsc.org |

| Materials Science | Employed in the creation of dyes and as stabilizers in photographic materials. ekb.egarkat-usa.org |

| Biochemistry | Acts as an inhibitor for several enzymes, including uracil-DNA glycosylase. dergipark.org.tr |

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDZXOWGUAIUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061241 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-83-6 | |

| Record name | 6-Aminouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Aminouracil Derivatives

Multicomponent Reaction Strategies Involving 6-Aminouracil (B15529)

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. rsc.orgresearchgate.net This approach aligns with the principles of green chemistry by enhancing atom economy, reducing waste, and simplifying experimental procedures. rsc.orgresearchgate.net In the context of this compound chemistry, MCRs have been extensively utilized to generate a wide array of fused and substituted heterocyclic systems. researchgate.netresearchgate.net

Catalytic Approaches in Multicomponent Reactions (e.g., Ceric Ammonium (B1175870) Nitrate (B79036), β-Cyclodextrin-SO3H)

The efficiency and selectivity of multicomponent reactions involving this compound are often significantly enhanced by the use of catalysts. A notable example is the use of ceric ammonium nitrate (CAN) in the synthesis of bis(this compound-5-yl)methanes. rsc.orgrsc.org This method involves a pseudo three-component condensation between aldehydes and 6-aminouracils in aqueous ethanol (B145695) at room temperature, offering good to excellent yields of the desired products. rsc.orgresearchgate.net The use of CAN as a catalyst is advantageous due to its commercial availability, low cost, and environmentally benign nature. rsc.orgrsc.org

Another innovative catalytic system employs sulfated β-cyclodextrin (β-CD-SO3H) as a biodegradable and reusable catalyst for the synthesis of pyrido[2,3-d]pyrimidines. This approach involves the one-pot reaction of this compound, aromatic aldehydes, and malononitrile (B47326) in water, highlighting the potential of supramolecular catalysts in green synthesis.

L-proline has also been identified as an effective organocatalyst for the three-component domino Knoevenagel/aza-Diels-Alder reaction of 6-amino-1,3-dimethyluracil (B104193), aldehydes, and dialkyl acetylenedicarboxylates. researchgate.net This reaction proceeds under mild conditions without the need for a co-catalyst, yielding highly functionalized pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net

| Catalyst | Reactants | Product | Key Features |

| Ceric Ammonium Nitrate (CAN) | 6-Aminouracils, Aldehydes | Bis(this compound-5-yl)methanes | Eco-friendly, mild conditions, high yields. rsc.orgrsc.org |

| Sulfamic Acid | 6-Aminouracils, Aromatic Aldehydes | Bis(this compound-5-yl)methanes | Mild, efficient, reusable catalyst. rasayanjournal.co.in |

| L-proline | 6-Amino-1,3-dimethyluracil, Aldehydes, Dialkyl acetylenedicarboxylates | Pyrido[2,3-d]pyrimidines | Mild conditions, no co-catalyst needed. researchgate.net |

| Iodine | 2-Hydroxy-1,4-naphthaquinone, 6-Amino-1,3-dimethyluracil, Aldehydes | Aminouracil-tethered tri-substituted methanes | Mild, environmentally benign, aqueous medium. nih.gov |

Environmentally Benign and Solvent-Free Synthetic Protocols

A significant trend in modern organic synthesis is the development of environmentally friendly protocols that minimize or eliminate the use of hazardous solvents. rsc.org Several methods for the synthesis of this compound derivatives have embraced this "green" philosophy. For instance, the synthesis of bis(this compound-5-yl)methanes has been successfully achieved under solvent-free conditions, either through thermal heating or microwave irradiation. researchgate.nettandfonline.com These methods are not only eco-friendly but also offer advantages such as shorter reaction times and simplified product isolation. researchgate.net

Water, as a benign and inexpensive solvent, has also been explored for these transformations. rasayanjournal.co.inresearchgate.net The synthesis of bis(6-amino-1,3-dimethyluracil-5-yl)methanes from 6-amino-1,3-dimethyluracil and various aldehydes has been reported to proceed efficiently in aqueous media at room temperature. researchgate.net Similarly, a three-component one-pot cyclo-condensation of barbituric acids, aromatic aldehydes, and 6-aminouracils to produce pyrido[2,3-d:6,5-d]dipyrimidines has been developed in refluxing water. researchgate.netacademie-sciences.fr

The use of sulfamic acid as an inexpensive, non-corrosive, and recyclable organocatalyst in aqueous ethanol further exemplifies the move towards greener synthetic routes for bis(this compound-5-yl)methane derivatives. rasayanjournal.co.in

Microwave-Assisted Organic Synthesis of this compound Derivatives

Microwave-assisted organic synthesis (MAOS) has gained prominence as a technique to accelerate chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. beilstein-journals.orglew.ro This technology has been effectively applied to the synthesis of various this compound derivatives.

One notable application is the three-component reaction of N,N-disubstituted-6-aminouracil, arylglyoxal monohydrate, and amines in acetic acid under microwave irradiation to produce 5-arylaminopyrrolo[2,3-d]pyrimidines in good to excellent yields. beilstein-journals.org The use of microwave heating significantly reduces the reaction time. beilstein-journals.org

Furthermore, a catalyst-free, one-pot condensation of isatin (B1672199) derivatives, this compound, and 1,3-indandione (B147059) compounds in water under microwave irradiation has been developed for the efficient synthesis of spiroindeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3'-indolines. lew.ro This method boasts short reaction times and excellent product yields. lew.ro The synthesis of bis(6-aminopyrimidonyl)methanes has also been achieved through a microwave-assisted solvent-free condensation of 6-aminouracils and aldehydes. researchgate.nettandfonline.com

| Reaction Type | Reactants | Product | Conditions | Advantages |

| Three-component reaction | N,N-disubstituted-6-aminouracil, Arylglyoxal monohydrate, Amines | 5-Arylaminopyrrolo[2,3-d]pyrimidines | Microwave irradiation, Acetic acid | Rapid, high yields. beilstein-journals.org |

| One-pot condensation | Isatin derivatives, this compound, 1,3-Indandione | Spiroindeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3'-indolines | Microwave irradiation, Water, Catalyst-free | Short reaction time, excellent yields, environmentally benign. lew.ro |

| Condensation | 6-Aminouracils, Aldehydes | Bis(6-aminopyrimidonyl)methanes | Microwave irradiation, Solvent-free | Fast, efficient, green. researchgate.nettandfonline.com |

Pseudo Three-Component Condensation Reactions

Pseudo three-component reactions are a subclass of multicomponent reactions where two of the three components are identical. A prominent example is the synthesis of bis(this compound-5-yl)methanes, which involves the reaction of one equivalent of an aldehyde with two equivalents of a this compound derivative. rsc.orgresearchgate.net

This reaction has been effectively catalyzed by ceric ammonium nitrate (CAN) in aqueous ethanol at room temperature, providing a straightforward and energy-efficient route to a variety of biologically relevant bis(this compound-5-yl)methane scaffolds. rsc.orgrsc.org The protocol is noted for its mild conditions, high atom economy, and ease of product isolation without the need for column chromatography. rsc.org Similarly, sulfamic acid has been employed as an efficient and reusable catalyst for the same transformation in an aqueous ethanol mixture. rasayanjournal.co.in

Domino Knoevenagel Aza-Diels-Alder Reaction Sequences

Domino reactions, also known as cascade reactions, involve a series of intramolecular transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step. The domino Knoevenagel aza-Diels-Alder reaction is a powerful strategy for the synthesis of fused heterocyclic systems.

In the context of this compound chemistry, a one-pot, three-component domino reaction of 6-amino-1,3-dimethyluracil, various aldehydes, and dialkyl acetylenedicarboxylates has been developed. researchgate.net This reaction, catalyzed by L-proline, proceeds through an initial Knoevenagel condensation followed by an intramolecular aza-Diels-Alder [4+2] cycloaddition to afford highly functionalized pyrido[2,3-d]pyrimidine derivatives in good yields. researchgate.net The reaction mechanism is believed to involve the formation of a reactive 1-oxa-1,3-butadiene intermediate which then undergoes the cycloaddition. acs.org

Cyclo-condensation Reactions for Fused Systems

Cyclo-condensation reactions are fundamental in heterocyclic chemistry for the construction of fused ring systems. These reactions typically involve the formation of two new bonds in a single synthetic operation, leading to cyclic products. This compound is a key precursor in numerous cyclo-condensation reactions, yielding a variety of fused pyrimidine (B1678525) derivatives. academie-sciences.freurekaselect.com

A simple and clean three-component one-pot cyclo-condensation of barbituric acids, aromatic aldehydes, and 6-aminouracils in refluxing water has been reported for the synthesis of pyrido[2,3-d:6,5-d]dipyrimidines. researchgate.netacademie-sciences.fr This protocol is environmentally friendly and proceeds with high atom economy. academie-sciences.fr The reaction can be catalyzed by p-toluenesulfonic acid (p-TSA). academie-sciences.frrsc.org

Furthermore, the reaction of 6-aminouracils with ninhydrin (B49086) or isatin in the presence of glacial acetic acid leads to the formation of indenopyrrolopyrimidines and indolopyrrolopyrimidines, respectively. rroij.com The mechanism involves the nucleophilic attack of the C5 position of uracil (B121893) onto the carbonyl group of ninhydrin or isatin, followed by cyclization. rroij.com These reactions provide access to complex polycyclic structures with potential biological activities.

| Reaction Type | Reactants | Product | Conditions |

| Three-component cyclo-condensation | Barbituric acids, Aromatic aldehydes, 6-Aminouracils | Pyrido[2,3-d:6,5-d]dipyrimidines | Refluxing water, p-TSA (optional). researchgate.netacademie-sciences.fr |

| Cyclo-condensation | 6-Aminouracils, Ninhydrin | Indenopyrrolopyrimidines | Glacial acetic acid. rroij.com |

| Cyclo-condensation | 6-Aminouracils, Isatin | Indolopyrrolopyrimidines | Glacial acetic acid. rroij.com |

Reactions with Isatin Derivatives

The reaction between this compound and its derivatives with isatins (indole-2,3-diones) is a powerful method for synthesizing complex spirocyclic systems. smolecule.comresearchgate.net This cyclo-condensation reaction typically proceeds by heating the reactants, often in a solvent like ethanol or under solvent-free microwave-assisted conditions, to produce spiro[pyrimido[4,5-b]quinoline-5,5'-pyrrolo[2,3-d]pyrimidine] or spiro pyridodipyrimidine derivatives. researchgate.netcdnsciencepub.comresearchgate.net

The reaction mechanism is believed to initiate with the condensation of the electrophilic C3-carbonyl group of the isatin derivative with the nucleophilic C5-position of this compound. nih.gov This is followed by a series of cyclization and condensation steps. For instance, one proposed pathway involves the formation of an arylidene intermediate which then reacts with a second molecule of this compound. nih.gov This intermediate undergoes cyclization through nucleophilic attack and subsequent elimination of ammonia (B1221849) to yield the final spiro product. nih.gov The use of catalysts like acetic acid can facilitate this transformation. nih.gov

The reaction is quite general, allowing for the use of various substituted 6-aminouracils and isatins to create a library of structurally diverse spiro-oxindoles. researchgate.netnih.gov

Table 1: Examples of Spiro Compounds from this compound and Isatin Derivatives

| This compound Derivative | Isatin Derivative | Product | Reference |

|---|---|---|---|

| 1,3-Dimethyl-6-aminouracil | Isatin | 1,1',3,3',8,10-Hexamethyl-1H,1'H-spiro[pyrido[2,3-d:6,5-d']dipyrimidine-5,5'-pyrrolo[2,3-d]pyrimidine]-2,4,6,8(3H,7H,9H,10H)-tetraone | cdnsciencepub.comresearchgate.net |

| This compound | 5-(Piperidin-1-ylsulfonyl)indoline-2,3-dione | 1'-H-spiro[indoline-3,5'-pyrido[2,3-d:6,5-d']dipyrimidine] derivative | nih.gov |

Reactions with Ninhydrin and Acenaphthoquinone

Similar to isatins, other cyclic diketones like ninhydrin and acenaphthoquinone serve as effective reaction partners for this compound, leading to the formation of intricate fused and spiro heterocyclic systems. cdnsciencepub.comresearchgate.net These reactions underscore the utility of this compound as a building block in multicomponent reactions.

The reaction of 1,3-dimethyl-6-aminouracil with ninhydrin or acenaphthoquinone can be carried out under classical heating or using microwave irradiation in solvent-free conditions to produce spiro pyridodipyrimidines efficiently. cdnsciencepub.comresearchgate.net The underlying mechanism involves the nucleophilic character of the C5-position of the uracil ring attacking one of the electrophilic carbonyl carbons of the diketone. rroij.com For instance, in the reaction with ninhydrin, the initial attack is followed by cyclization involving the 6-amino group and the second carbonyl of ninhydrin, ultimately forming indenopyrrolopyrimidine derivatives. rroij.com

The structural similarity between the intermediates formed in these reactions and those from 4-aminocoumarin (B1268506) has been noted, allowing for the development of two-component protocols for synthesizing uracil-fused dihydroxy indeno[1,2-b]pyrrole and dihydroxy acenaphtho[1,2-b]pyrrole cores. rsc.org

Table 2: Products from Reactions of this compound with Ninhydrin and Acenaphthoquinone

| This compound Derivative | Diketone | Product Type | Reference |

|---|---|---|---|

| 1,3-Dimethyl-6-aminouracil | Ninhydrin | Spiro pyridodipyrimidine | cdnsciencepub.comresearchgate.net |

| 1,3-Dimethyl-6-aminouracil | Acenaphthoquinone | Spiro pyridodipyrimidine | cdnsciencepub.comresearchgate.net |

| 6-Aminouracils | Ninhydrin | Dihydroxyindenopyrrolopyrimidine | rroij.com |

Functionalization via Electrophilic and Nucleophilic Transformations

Acylation Reactions

The acylation of this compound derivatives is a key functionalization strategy. The site of acylation—either the C5-position or the exocyclic 6-amino group—is dependent on the substituents present on the pyrimidine ring and the specific reaction conditions employed. acs.org

For example, when 1,3-dimethyl-6-aminouracil is treated with dimethyl acetylenedicarboxylate (B1228247), acylation occurs at the C5-position to yield the corresponding 5-acyl derivative. acs.org Similarly, refluxing 1,3-dimethyl-6-aminouracil in acetic anhydride (B1165640) also results in the 5-acetyl product. acs.org However, for this compound itself or its 1-methyl derivative, which lack a substituent at the N3 position, acylation with acetic anhydride leads to the formation of the 6-acetamido derivative. acs.org This suggests that the presence of a substituent at N1 is crucial for directing acylation to the C5 position. acs.org

The amino group of this compound can also be acylated using reagents like 2,4-dimethoxybenzoyl chloride in the presence of a piperidine (B6355638) catalyst, affording the corresponding benzamide (B126) derivative. scirp.org

Table 3: Acylation Products of this compound Derivatives

| This compound Derivative | Acylating Agent | Product | Reference |

|---|---|---|---|

| 1,3-Dimethyl-6-aminouracil | Acetic Anhydride | 5-Acetyl-1,3-dimethyl-6-aminouracil | acs.org |

| 6-Amino-1-methyluracil | Acetic Anhydride | 6-Acetamido-1-methyluracil | acs.org |

| 1,3-Dimethyl-6-aminouracil | Dimethyl acetylenedicarboxylate | Methyl 2-(1,6-dihydro-1,3-dimethyl-6-imino-2,4-dioxo-5-pyrimidinyl)-3-methoxy-2-butenedioate | acs.org |

Alkylation Strategies for Thio-Analogs of this compound

Thio-analogs of this compound, such as 6-amino-2-thiouracil (B86922), are important precursors for a variety of functionalized pyrimidines. Their alkylation can occur at different nucleophilic centers, primarily the sulfur atom (S-alkylation) or the ring nitrogen atoms (N-alkylation). The selectivity of these reactions is influenced by the alkylating agent, the base, and the reaction conditions.

Microwave-assisted methods have been shown to be highly efficient for the N-alkylation of 6-amino-2-thiouracil. clockss.orgmdpi.org Using phase transfer catalysis (PTC) conditions, such as Na2CO3 as the base and a catalytic amount of n-Bu4NI, coupled with microwave irradiation in a solvent-free medium, leads to the selective formation of N1-alkylthiouracil derivatives in excellent yields and very short reaction times. clockss.orgmdpi.org This method is superior to conventional heating, under which no reaction may occur under similar time and temperature conditions. mdpi.org

Alkylation can also be directed to the sulfur atom. For example, reacting 6-methyl-2-thiouracil with chloroacetyl chloride in an alkaline medium (K2CO3) in DMF selectively yields the S-alkylated product, 1-chloroacetyl-6-methyl thiouracil. iosrjournals.org The methylation of 6-polyfluoroalkyl-2-thiouracils with methyl iodide initially gives the 2-methylsulfanyl derivative, which can then be further alkylated at N3 or O4. researchgate.net

Table 4: Alkylation of 6-Amino-2-Thiouracil and its Analogs

| Thiouracil Derivative | Alkylating Agent | Conditions | Product(s) | Reference |

|---|---|---|---|---|

| 6-Amino-2-thiouracil | Benzyl chloride | PTC (Na2CO3/n-Bu4NI), Microwave | N1-Benzyl-6-amino-2-thiouracil | clockss.orgmdpi.org |

| 6-Amino-2-thiouracil | 4-Nitrobenzyl chloride | PTC (Na2CO3/n-Bu4NI), Microwave | N1-(4-Nitrobenzyl)-6-amino-2-thiouracil | clockss.orgmdpi.org |

| 6-Methyl-2-thiouracil | Chloroacetyl chloride | K2CO3, DMF, RT | 1-Chloroacetyl-6-methyl thiouracil (S-alkylation) | iosrjournals.org |

Reactions with Aldehydes and Related Carbonyl Electrophiles

The reaction of 6-aminouracils with aldehydes and related carbonyl electrophiles provides access to a variety of important heterocyclic structures. A notable example is the FeCl3·6H2O catalyzed domino reaction of 6-aminouracils with aldehydes in water. rsc.orgresearchgate.net In this process, water serves a dual role as both solvent and reactant, leading to the efficient synthesis of 5-alkyl/arylidenebarbituric acids. This reaction represents a novel and regioselective strategy for preparing these compounds, offering an alternative to methods that start directly from barbituric acid. rsc.org

Furthermore, this compound can participate in multicomponent cyclo-condensation reactions with bis(aldehydes). arkat-usa.org This one-pot, three-component reaction, typically conducted in boiling acetic acid, can yield novel tetrakis(6-aminopyrimidine-2,4-diones). The proposed mechanism involves an initial nucleophilic addition of the enamine β-carbon of two this compound molecules to the two carbonyl centers of the bis(aldehyde). arkat-usa.org Subsequent elimination of water forms an ene-imine intermediate, which then undergoes a Michael addition with two more moles of this compound to afford the final tetrakis(uracil) product. arkat-usa.org

Table 5: Products from Reactions of this compound with Aldehydes

| This compound Derivative | Aldehyde/Carbonyl Electrophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 6-Aminouracils | Various aldehydes (e.g., benzaldehyde) | FeCl3·6H2O, Water | 5-Alkyl/arylidenebarbituric acids | rsc.orgresearchgate.net |

| This compound | Bis(aldehydes) containing ether-amide linkages | Acetic acid, Heat | Tetrakis(6-aminopyrimidine-2,4-diones) | arkat-usa.org |

Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound by direct condensation with aldehydes can be challenging. Under certain conditions, the reaction of this compound with aldehydes may fail to yield the desired Schiff base. researchgate.net For instance, an attempt to condense this compound with 6-methylpyridine-2-carbaldehyde resulted not in a Schiff base, but in an unusual fused pyridinium (B92312) methanesulfonate (B1217627) salt. researchgate.net

However, successful synthesis of Schiff bases has been reported. The reaction of this compound with various aromatic aldehydes, such as 4-chlorobenzaldehyde, furan-2-carboxaldehyde, and thiophene-2-carboxaldehyde, in the presence of anhydrous potassium carbonate, can produce the corresponding Schiff bases (imino compounds). scirp.org It has been noted that in the reaction between this compound and aromatic aldehydes, the formation of the imino compound is the favored product. scirp.org These Schiff bases are valuable intermediates; for example, they can be further reacted with reagents like diethyl acetylenedicarboxylate to yield pyridopyrimidine derivatives. scirp.org

In contrast, Schiff bases derived from 5-aminouracil (B160950) are more readily synthesized through 1:1 condensation with various aldehydes. researchgate.netnih.govdergipark.org.trdergipark.org.tr

Table 6: Schiff Base Synthesis from this compound

| This compound Derivative | Aldehyde | Conditions | Result | Reference |

|---|---|---|---|---|

| This compound | 4-Chlorobenzaldehyde | Anhydrous K2CO3 | 6-(4-Chlorobenzylideneamino)uracil (Schiff base) | scirp.org |

| This compound | Furan-2-carboxaldehyde | Anhydrous K2CO3 | 6-(Furfurylideneamino)uracil (Schiff base) | scirp.org |

| This compound | Thiophene-2-carboxaldehyde | Anhydrous K2CO3 | 6-(Thiophen-2-ylmethyleneamino)uracil (Schiff base) | scirp.org |

Michael Addition Reactions with Cyano Olefins and Acetylenic Diesters

The enamine character of this compound facilitates its reaction with various electrophiles. juniperpublishers.com Michael addition, a type of conjugate addition, is a key reaction in this context. wikipedia.org When this compound reacts with strongly electrophilic cyano olefins, the initial Michael addition is often followed by cyclization, leading to the formation of pyrido[2,3-d]pyrimidines. juniperpublishers.com Similarly, reaction with nitrostyrene (B7858105) results in the alkylation at the C5 position of the uracil ring. juniperpublishers.comjuniperpublishers.com

A notable three-component reaction involves this compound or its N,N'-dimethyl derivative, triphenylphosphine (B44618), and acetylenic esters like dimethyl acetylenedicarboxylate (DMAD). researchgate.nettandfonline.comtandfonline.com In this process, the initial reaction between triphenylphosphine and the acetylenic ester forms a reactive intermediate. This intermediate is then protonated by this compound, creating a vinylphosphonium salt. The conjugate base of the uracil then undergoes a Michael addition to this salt, ultimately producing highly functionalized, salt-free phosphorus ylides in excellent yields. researchgate.nettandfonline.comtandfonline.com These ylides can be further cyclized to form pyrido[2,3-d]pyrimidine derivatives. tandfonline.com

Construction of Fused Heterocyclic Frameworks

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of a variety of fused heterocyclic systems.

Synthesis of Pyrido- and Pyrimido-pyrimidine Scaffolds

Pyrido[2,3-d]pyrimidines:

Several strategies exist for the synthesis of pyrido[2,3-d]pyrimidines from this compound derivatives. One common approach is a three-component condensation reaction involving an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile or ethyl cyanoacetate), and a this compound derivative. oiccpress.comresearchgate.netsemanticscholar.org This reaction can be catalyzed by various agents, including nanocrystalline MgO, which offers an environmentally friendly route in water. oiccpress.comresearchgate.net The reaction proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent cyclization. researchgate.netsemanticscholar.org

Another method involves the reaction of this compound with α,β-unsaturated ketones. benthamdirect.com For instance, reacting this compound with chalcone (B49325) derivatives in the presence of a base like sodium hydroxide (B78521) leads to the formation of substituted pyrido[2,3-d]pyrimidines. nih.gov The Bohlmann–Rahtz heteroannulation, which is the Michael addition followed by cyclodehydration of a this compound and an alkynone, also yields these derivatives with high regiochemical control, often catalyzed by Lewis acids like zinc(II) bromide. thieme-connect.com

The reaction of this compound with dimethyl acetylenedicarboxylate (DMAD) is a well-established method for creating the pyrido[2,3-d]pyrimidine skeleton. juniperpublishers.com The attack of the enamine carbon (C5) of the uracil onto the triple bond of DMAD initiates a Michael-type addition, which is followed by cyclization. juniperpublishers.com

Pyrimido[4,5-d]pyrimidines:

The synthesis of pyrimido[4,5-d]pyrimidines can be achieved through multicomponent reactions. A three-component reaction of 6-aminouracils, aldehydes, and secondary amines, catalyzed by acetic acid, proceeds via a domino aza-Michael reaction. researchgate.net Mannich reactions of this compound with formaldehyde (B43269) and primary or secondary amines also yield pyrimido[4,5-d]pyrimidine (B13093195) derivatives. znaturforsch.com For example, reacting 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and formaldehyde leads to the corresponding pyrimido[4,5-d]pyrimidin-2,4-dione systems. researchgate.net Additionally, condensation of N,N-disubstituted-6-aminouracil with aromatic aldehydes and isothiocyanates under ultrasound irradiation in the presence of a Zn(BDC)-MOF catalyst provides an efficient, solvent-free route to these scaffolds. tandfonline.com

Formation of Pyrrolo-pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidine derivatives can be synthesized through one-pot, three-component reactions. For instance, the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, catalyzed by tetra-n-butylammonium bromide (TBAB), yields polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mx Another approach involves the microwave-assisted reaction of N,N-dimethyl-6-aminouracil, aryl glyoxal (B1671930) monohydrates, and aryl amines, which produces 5-arylamino-pyrrolo[2,3-d]pyrimidine derivatives in good yields. rsc.org The use of arylglyoxals with this compound derivatives and other components like 4-hydroxycoumarin (B602359) or 5-methyl-2,4-dihydro-3H-pyrazol-3-one, often with a catalyst such as L-proline or sulfamic acid, provides access to a variety of substituted pyrrolo[2,3-d]pyrimidines. jchemrev.com

Preparation of Spirocyclic Systems

Spirocyclic compounds containing a uracil moiety can be synthesized through multicomponent reactions involving isatin and this compound derivatives. A three-component reaction of isatin derivatives, this compound, and a third component like 1,3-indandione can yield spiro pyridopyrimidine-indoline derivatives. brieflands.com The mechanism involves initial condensation between isatin and this compound, followed by the addition of the third component and subsequent cyclization and dehydration. brieflands.com

Another example is the cyclo-condensation reaction of this compound derivatives with isatin derivatives, which can lead to the formation of spiro[indoline-3,5′-pyrido[2,3-d:6,5-d′]dipyrimidine] derivatives. mdpi.com The reaction of pyrrolobenzoxazinetriones with this compound also produces spiro[pyrrole-2,5′-pyrrolo[2,3-d]pyrimidines]. eco-vector.com These reactions highlight the utility of this compound in constructing complex, three-dimensional molecular architectures. researchgate.netarkat-usa.org

Synthesis of Bis(this compound-5-yl)methane Architectures

Bis(this compound-5-yl)methane derivatives are typically synthesized through the condensation of an aldehyde with two equivalents of a this compound derivative. citedrive.comrsc.orgrasayanjournal.co.inresearchgate.netrsc.org This pseudo three-component reaction can be catalyzed by various catalysts, making it an efficient and often environmentally friendly process. rsc.orgrasayanjournal.co.inrsc.org

Catalysts such as ceric ammonium nitrate (CAN) in aqueous ethanol at room temperature, rsc.orgrsc.org sulfamic acid in aqueous ethanol, rasayanjournal.co.in and β-cyclodextrin-SO3H in water have been successfully employed. citedrive.comresearchgate.net These methods often feature mild reaction conditions, high yields, and simple product isolation, sometimes avoiding the need for column chromatography. citedrive.comrsc.orgrasayanjournal.co.inrsc.org The choice of catalyst can influence the reaction efficiency and environmental impact. citedrive.comrsc.orgrasayanjournal.co.inresearchgate.netrsc.org

Facile Approaches to 8-Substituted Xanthines

This compound derivatives are key precursors for the synthesis of 8-substituted xanthines. A common pathway involves the nitrosation of a this compound derivative, followed by reduction to yield a 5,6-diaminouracil (B14702). nih.gov This diamino derivative can then be condensed with a carboxylic acid or an aldehyde to form the xanthine (B1682287) ring system. nih.govfrontiersin.orgnih.govbiointerfaceresearch.com

When using a carboxylic acid, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDAC-HCl) or 1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (B91526) (COMU) is often employed to facilitate the formation of a 6-amino-5-carboxamidouracil intermediate. nih.govfrontiersin.orgnih.govresearchgate.net This intermediate then undergoes cyclization to the 8-substituted xanthine. nih.govfrontiersin.orgnih.gov The use of COMU offers a rapid and efficient method, often leading to the precipitation of pure products in short reaction times. frontiersin.orgnih.gov

Alternatively, condensation of the 5,6-diaminouracil with an aldehyde forms a 5-(arylidene- or alkylidene-amino)-6-aminouracil (an imine), which can then be oxidatively cyclized to the desired xanthine. nih.govfrontiersin.orgnih.govbiointerfaceresearch.com

Synthesis of C-Glycoside Analogues

The synthesis of C-glycoside analogues of this compound, where a sugar moiety is attached to the pyrimidine ring via a carbon-carbon bond, represents a significant area of research. These compounds are of interest due to their potential as stable nucleoside mimics. Methodologies for their preparation range from prebiotic simulations to targeted chemical and enzymatic syntheses.

One notable approach involves the direct condensation of this compound derivatives with various sugars. Research has shown that C-glycosides can be successfully prepared by reacting 6-amino-2-thiouracil, a close analogue of this compound, with different monosaccharides. ekb.egekb.egresearchgate.net This reaction is typically carried out in the presence of chloroacetic acid. ekb.egekb.eg For instance, the condensation of 6-amino-2-thiouracil with aldohexoses such as D-glucose, D-galactose, and D-mannose has been reported to yield the corresponding C-glycosides. researchgate.net This method provides a direct route to forming the C-C bond between the sugar and the uracil core.

Another significant finding comes from studies simulating prebiotic conditions. It has been demonstrated that this compound reacts with ribose to form C-nucleosides with yields exceeding 50%. nih.govresearchgate.net These reactions, conducted in the dry state at elevated temperatures, can proceed with or without a magnesium salt, although the presence of the salt can alter the distribution of the resulting anomers (α- and β-furanosides and pyranosides). researchgate.net The reaction produces a mixture of glycosylated products with the sugar in either a pyranose or furanose form, suggesting a reversible addition mechanism. nih.govresearchgate.net The structures of these C-nucleosides have been confirmed using high-resolution mass spectrometry and NMR spectroscopy. nih.govresearchgate.net

Enzymatic synthesis offers a highly specific alternative for the creation of this compound C-glycosides. The enzyme YeiN, a pseudouridine (B1679824) monophosphate glycosidase, has been shown to catalyze the formation of a C-glycosidic bond between ribose-5-phosphate (B1218738) and this compound. acs.org This biocatalytic approach provides an efficient and stereoselective route to these nucleoside analogues.

The table below summarizes the findings from the synthesis of C-glycoside analogues of this compound and its derivatives.

| Starting Material | Sugar | Reaction Conditions | Product Type | Yield | Reference |

| This compound | Ribose | Dry state, 90°C | C-nucleosides (pyranose and furanose mixture) | >50% | nih.gov, researchgate.net |

| 6-Amino-2-thiouracil | D-Glucose | Chloroacetic acid | C-glycoside | Not specified | researchgate.net |

| 6-Amino-2-thiouracil | D-Galactose | Chloroacetic acid | C-glycoside | Not specified | researchgate.net |

| 6-Amino-2-thiouracil | D-Mannose | Chloroacetic acid | C-glycoside | 90% | ekb.eg |

| This compound | Ribose-5-phosphate | Enzyme (YeiN) | C-riboside | Not specified | acs.org |

Elucidation of Chemical Reactivity and Tautomeric Equilibria in 6 Aminouracil Systems

Investigation of Tautomeric Forms (e.g., Azo-Hydrazone Tautomerism)

The chemical behavior of 6-aminouracil (B15529) and its derivatives is profoundly influenced by tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For the parent this compound molecule, keto-enol and amino-imino tautomerism are of primary importance. mun.ca Theoretical studies using the CNDO/2 method have investigated the relative stabilities of various tautomers, concluding that a keto-enol form is the most stable, indicating that the pyrimidine (B1678525) ring favors an enolic hydroxyl group over a diketo structure. The four most stable tautomers of uracil (B121893) itself are typically two diketo forms and two keto-enol forms. nih.gov The presence of substituents, such as the amino group at the C6 position, and the nature of the solvent can significantly influence the equilibrium and relative stabilities of these forms. nih.gov

In derivatives of this compound, particularly those containing an azo (–N=N–) linkage at the C5 position, a distinct and extensively studied tautomeric equilibrium known as azo-hydrazone tautomerism occurs. arkat-usa.org These compounds can exist as either an azo-enamine tautomer or a hydrazone-imine tautomer. nih.gov

Azo-Enamine Form: Characterized by the azo group and the amino group at C6, with the uracil ring in a keto-enol or diketo form.

Hydrazone-Imine Form: Involves a proton transfer, resulting in a hydrazone (–NH–N=C) structure and an imine group at the C6 position.

Spectroscopic and crystallographic analyses have shown that the predominant form is highly dependent on the physical state and the solvent environment. nih.gov In the solid state, 1,3-dimethyl-5-(arylazo)-6-aminouracil derivatives are found to exist predominantly in the azo-enamine-keto form. nih.gov However, in solution, the equilibrium often shifts to favor the hydrazone-imine-keto form. nih.govbohrium.com Studies in various organic solvents reveal that this hydrazone form can further exist in an equilibrium with its corresponding anionic form. nih.govbohrium.com The stability of these tautomers is influenced by solvent polarity and hydrogen-bonding capabilities. arkat-usa.org For instance, in 5-(m-substituted-phenylazo)-6-aminouracil derivatives, DFT studies support that the azo-amine form is energetically more stable in the gaseous phase, while in solution, an anionic form of the hydrazone tautomer is exclusively present. bohrium.com Similarly, studies on hetarylazo-6-aminouracils confirm that while the azo form is stable in the solid state, the tautomeric equilibrium in solution is strongly dependent on solvent polarity. arkat-usa.org

The tautomerism in this compound nucleoside analogues has also been a subject of investigation. For example, while 6-amino-5-(4-nitrophenylazo)uridine was found to exist in a single azo tautomeric form, a related cytidine (B196190) derivative showed two tautomeric forms (one azo and one hydrazone) in both the solid state and in solution. nih.gov

Table 1: Tautomeric Forms in this compound and its Azo Derivatives

| Compound Type | Tautomeric Forms | Predominant Form (Solid State) | Predominant Form (Solution) | Influencing Factors |

| This compound | Keto-enol, Amino-imino | Keto-enol (theoretically most stable) | Dependent on solvent | Substituents, Solvent Polarity nih.gov |

| Arylazo-6-aminouracils | Azo-enamine, Hydrazone-imine | Azo-enamine nih.gov | Hydrazone-imine and its anion nih.govbohrium.com | Solvent Polarity, pH, Substituents arkat-usa.orgnih.gov |

Analysis of Acid-Base Properties and Dissociation Constants (pKa)

The acid-base properties of this compound are crucial for its reactivity and biological function, with dissociation constants (pKa) providing a quantitative measure of these properties. The molecule contains both acidic (N–H protons on the ring) and basic (amino group) centers. The pKa of the primary amino group in 1,3-dimethyl-6-aminouracil has been estimated to be 7.0. industrialchemicals.gov.au A similar pKa value of 7.0 ± 0.1 was determined for a this compound nucleoside analogue, corresponding to a transition at neutral pH. nih.gov Another study using fluorescence titration determined a pKa of 9.1 for this compound. researchgate.net Theoretical calculations have also been employed to determine the pKa values of uracil derivatives, which are essential for understanding reaction mechanisms. acs.org

The pKa values are highly sensitive to substitution on the uracil ring or on appended functional groups. This is clearly demonstrated in studies of 5-(arylazo)-6-aminouracil derivatives, where the electronic nature of substituents on the aryl ring systematically modulates the acidity. nih.govbohrium.com

In one study of 1,3-dimethyl-5-(arylazo)-6-aminouracil dyes, the pKa values were found to decrease with the increasing electron-withdrawing power of the para-substituent on the phenyl ring. nih.gov The trend observed was:

-CH₃ (p-toluyl): pKa not explicitly numbered, but highest in the series 2>1>3>4 nih.gov

-H (phenyl): pKa not explicitly numbered nih.gov

-Cl (p-chlorophenyl): pKa not explicitly numbered nih.gov

-NO₂ (p-nitrophenyl): pKa not explicitly numbered, but lowest in the series nih.gov

A separate study on 1,3-dimethyl-5-(m-R-phenylazo)-6-aminouracil derivatives provided specific pKa values that also follow the expected electronic trends. bohrium.com Electron-donating or weakly withdrawing groups result in higher pKa values (less acidic), while strongly electron-withdrawing groups lead to lower pKa values (more acidic).

Table 2: Dissociation Constants (pKa) of this compound Derivatives

| Compound | Substituent (R) | pKa Value | Comments | Source |

| 1,3-dimethyl-6-aminouracil | N/A | 7.0 | For the primary amino group | industrialchemicals.gov.au |

| This compound | N/A | 9.1 | Determined by fluorescence titration | researchgate.net |

| 1,3-dimethyl-5-(m-R-phenylazo)-6-aminouracil | -OH | 4.98 | Electron-donating effect | bohrium.com |

| 1,3-dimethyl-5-(m-R-phenylazo)-6-aminouracil | -CH₃ | 4.82 | Electron-donating effect | bohrium.com |

| 1,3-dimethyl-5-(m-R-phenylazo)-6-aminouracil | -COOH | 4.2 | Electron-withdrawing effect | bohrium.com |

| 1,3-dimethyl-5-(m-R-phenylazo)-6-aminouracil | -SO₃H | 4.08 | Strong electron-withdrawing effect | bohrium.com |

Mechanistic Studies of this compound Involved Transformations

This compound serves as a versatile substrate in various catalytic transformations. A notable example is the iron-catalyzed reaction of 6-aminouracils with aldehydes or α,β-unsaturated ketones in water. researchgate.netrsc.orgrsc.org An FeCl₃·6H₂O catalyzed domino reaction between 6-aminouracils, aldehydes, and water efficiently produces 5-alkyl/arylidenebarbituric acids. researchgate.netrsc.org

Initially, it might be assumed that the 6-amino group would participate directly in the reaction. However, mechanistic studies revealed a different pathway. It was proposed that under the reaction conditions (FeCl₃·6H₂O, refluxing water), the primary step is the hydrolysis of the C6-amino group of this compound to yield barbituric acid. rsc.org This hypothesis was confirmed experimentally; when this compound was refluxed in water with FeCl₃·6H₂O, it was swiftly converted to barbituric acid. rsc.org

Therefore, the detailed mechanism under these catalytic conditions is as follows:

Catalyst-Mediated Hydrolysis: this compound undergoes hydrolysis of the enamine functionality at the C6 position, facilitated by FeCl₃·6H₂O and water, to generate barbituric acid as an intermediate.

Knoevenagel Condensation: The newly formed barbituric acid, which has a reactive methylene (B1212753) group at C5, then undergoes a Knoevenagel condensation with an aldehyde (if present) to form a 5-alkylidenebarbituric acid. researchgate.net

Michael Addition: Alternatively, if an α,β-unsaturated ketone is used, the barbituric acid intermediate participates in a Michael-type addition to the enone system. rsc.org

In this reaction, water plays a dual role, acting as both the solvent and a key reactant for the initial hydrolysis step. rsc.org This transformation highlights a unique reactivity pattern for 6-aminouracils, where they serve as precursors to barbituric acid in a one-pot synthesis. rsc.org

The inherent reactivity of this compound, particularly the nucleophilicity of its enamine C5 carbon, makes it an ideal component for domino and cascade reactions, allowing for the rapid construction of complex fused heterocyclic systems. aip.orgsemanticscholar.org

A well-elucidated example is the uncatalyzed three-component reaction of this compound, benzaldehyde (B42025), and Meldrum's acid in an aqueous solution to synthesize pyrido[2,3-d]pyrimidines. acs.org Theoretical studies have detailed the reaction mechanism, which proceeds through several distinct steps:

Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between benzaldehyde and Meldrum's acid to form an arylidene intermediate. acs.org

Cyclization: An intramolecular cyclization occurs through the attack of the C6-amino group onto one of the carbonyl groups of the Meldrum's acid moiety. acs.org

Ring Opening and Elimination: The final steps involve the elimination of propanone (acetone) and carbon dioxide from the Meldrum's acid portion, leading to the formation of the stable, fused pyrido[2,3-d]pyrimidine (B1209978) ring system. acs.org

Another example of a domino reaction involves the synthesis of tetrakis(uracil) derivatives from the reaction of bis(aldehydes) with four equivalents of this compound. semanticscholar.org The proposed mechanism involves:

Nucleophilic Addition: The enamine β-carbon of this compound adds to the carbonyl centers of the bis(aldehyde). semanticscholar.org

Dehydration: Subsequent elimination of water forms a reactive ene-imine intermediate. semanticscholar.org

Michael Addition: Two more molecules of this compound then add to this intermediate via Michael addition to yield the final tetrakis(uracil) product. semanticscholar.org

Furthermore, cascade reactions of this compound have been developed under catalyst-free conditions. A three-component reaction of this compound, an aldehyde, and a tetrahydroisoquinoline proceeds via a cascade sequence involving a 1,5-hydride transfer to construct a new pyrimidine ring. rsc.orgrsc.org These examples underscore the utility of this compound as a versatile building block in multi-component strategies for synthesizing diverse and complex heterocyclic structures.

Advanced Spectroscopic and Crystallographic Characterization of 6 Aminouracil Compounds

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is a powerful tool for probing the structural characteristics of 6-aminouracil (B15529) and its derivatives. researchgate.netasianjournalofphysics.com These methods provide detailed information about the vibrational modes of the molecule, which are sensitive to its geometry, bonding, and intermolecular interactions. researchgate.netasianjournalofphysics.com

In the solid state, the vibrational spectra of this compound have been analyzed using density functional theory (DFT) methods, which aid in the assignment of fundamental vibrational modes. researchgate.net The pyrimidine (B1678525) ring, a core component of this compound, exhibits 12 normal modes of vibration, including stretching and in-plane and out-of-plane deformation modes. The complexity of these spectra arises from the coupling of various bond vibrations within the ring.

The amino (-NH2) group introduces six additional internal modes: symmetric and anti-symmetric stretching, scissoring (deforming), rocking, wagging, and twisting. The positions of these bands, particularly the stretching vibrations, can indicate the presence and strength of hydrogen bonding. For instance, the broad nature of the NH2 vibration bands in some this compound complexes suggests the participation of the amino group in hydrogen bonding. dergipark.org.tr

Studies on metal complexes of this compound derivatives, such as M(6AU)2Ni(CN)4 (where M can be Mn, Co, Ni, or Cd), have utilized FT-IR and FT-Raman to determine the coordination sites. dergipark.org.trdergipark.org.tr In these complexes, the this compound molecule typically coordinates to the metal ion through one of the nitrogen atoms in the pyrimidine ring. dergipark.org.trdergipark.org.tr The fact that the NH2 scissoring mode remains at a similar frequency in the complexes compared to the free ligand suggests that the amino group is not directly involved in coordination. dergipark.org.tr

Furthermore, the IR spectra of substituted phenylazo-6-aminouracils have been used to investigate tautomeric equilibria. nih.gov The presence or absence of ν(OH) bands and the characteristics of the ν(C=O) bands can distinguish between keto and keto-enol tautomeric forms. nih.gov For example, 5-(p-tolyl and p-anisylazo)-6-aminouracil exist in the keto form, while 5-(phenyl, p-hydroxyphenyl and p-carboxyphenylazo)-6-aminouracil exhibit keto-enol tautomerism. nih.gov

Table 1: Selected FT-IR and FT-Raman Vibrational Frequencies (cm⁻¹) for this compound and its Derivatives

| Vibrational Mode | This compound | M(6AU)₂Ni(CN)₄ Complexes | 5-Aminouracil (B160950) | Reference |

|---|---|---|---|---|

| NH₂ Scissoring | 1659 | ~1657 | - | dergipark.org.tr |

| Ring Stretching | 1650, 1450, 1298, 1240, 1075, 740 | - | - | |

| C=O In-plane Bending | 555, 530 | - | 555, 530 | |

| C=O Out-of-plane Bending | 795, 768 | - | - | |

| Ring In-plane Deformation | 1010, 655, 410 | - | - | |

| Ring Out-of-plane Deformation | 600, 380, 280/283 | - | - |

This table presents a selection of characteristic vibrational frequencies and is not exhaustive.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and NOESY Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual protons and carbon atoms, respectively, while techniques like NOESY can reveal through-space interactions, aiding in the determination of stereochemistry and conformation. jppres.comfrontiersin.org

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. chemicalbook.com The chemical shifts of the carbon atoms in the pyrimidine ring are particularly informative. For instance, in 6-aminouridine, the carbonyl carbons (C2 and C4) resonate at δ 162.4 and 155.7 ppm, while the C5 and C6 carbons appear at δ 87.7 and 151.3 ppm, respectively. nih.gov The chemical shifts of these carbons are influenced by the nature of the substituents on the uracil (B121893) ring.

NOESY Techniques

2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons within a molecule. frontiersin.org This is particularly useful for establishing the stereochemistry of complex derivatives of this compound. frontiersin.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives in DMSO-d₆

| Compound | ¹H NMR | ¹³C NMR | Reference |

|---|---|---|---|

| 6-Aminouridine | 10.47 (d, 1H, N-H), 6.87 (s, 2H, NH₂), 6.18 (d, 1H, H-1'), 4.58 (d, 1H, H-5) | 162.4 (C4), 155.7 (C2), 151.3 (C6), 87.7 (C5), 85.0 (C1'), 76.9 (C4'), 69.6 (C2'), 69.5 (C3'), 60.4 (C5') | nih.gov |

| N⁶-DMF-6-aminouracil | 10.43 (s, 1H), 10.38 (s, 1H), 8.08 (s, 1H), 4.89 (d, 1H), 3.07 (s, 1H), 2.94 (s, 1H) | 165.0, 160.5, 156.7, 151.7, 81.5, 40.3, 34.3 | nih.gov |

| 1-Butyl-6-methyluracil | 10.131 (br. s., 1H, N(3)H), 5.550 (s, 1H, CH), 3.759 (t, 2H, N(1)CH₂), 2.234 (s, 3H, CCH₃), 1.55-1.63 (m, 2H, N(1)CH₂CH₂), 1.344 (sex, 2H, CH₂CH₃), 0.918 (t, 3H, CH₂CH₃) | 163.36 (C4), 153.95 (C6), 151.65 (C2), 101.88 (C5), 44.17 (N(1)CH₂), 30.85 (N(1)CH₂CH₂), 19.68 (H₃CC(6) and CH₂CH₃), 13.62 (CH₂CH₃) | jppres.com |

| 3-Methyl-6-cyclopropyluracil | 10.653 (s, 1H, N(1)H), 5.426 (s, 1H, C(5)H), 3.275 (s, 3H, CH₃), 1.61-1.68 (m, 1H, cycloprop. CH(CH₂)₂), 0.91-0.96 and 1.04-1.10 (m, 2H and 2H, cycloprop. CH₂) | 163.65 (C4), 156.45 (C6), 153.14 (C2), 95.49 (C5), 26.88 (CH₃), 12.86 (CH(CH₂)₂), 8.76 (CH₂) | jppres.com |

This table provides illustrative examples and chemical shifts can vary with experimental conditions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a key technique for investigating the electronic transitions within this compound and its derivatives. nih.gov The position and intensity of the absorption bands provide insights into the electronic structure and can be modulated by the solvent environment and the nature of substituents. nih.govacs.org

The lowest energy absorption band of this compound in aqueous solution is close in energy to that of uracil but is significantly narrower and more intense. nih.govacs.org This suggests a more defined electronic transition in this compound.

The electronic absorption spectra of this compound derivatives can exhibit solvatochromism, which is a change in the position, intensity, and shape of the absorption bands with a change in the polarity of the solvent. This phenomenon is indicative of a change in the electronic distribution of the molecule in its ground and excited states upon interaction with the solvent.

For example, the absorption spectrum of 6-amino-5-(4-nitrophenylazo)uridine shows a slight hypsochromic (blue) shift and a minor hypochromic (decreased intensity) effect as the polarity of the solvent mixture (methanol-dioxane) increases. nih.gov This suggests that the ground state is more polar than the excited state, and the energy difference between them increases in more polar solvents.

In another study, the absorption spectra of a new heterocyclic disperse azo dye derived from this compound were recorded in various solvents. arkat-usa.org For instance, compound 3 showed absorption maxima at 534 nm in DMSO, 531 nm in DMF, 497 nm in methanol, and 428 nm in acetic acid, demonstrating significant solvatochromism. arkat-usa.org

The introduction of substituents onto the this compound scaffold can significantly alter its electronic absorption spectrum. The nature and position of the substituent influence the energy of the molecular orbitals involved in the electronic transitions.

For instance, the synthesis of 1-ethyl-3,5-bis(p-nitrobenzyl)-6-aminouracil results in a compound with an ultraviolet absorption maximum at 275 mµ. google.com The presence of the p-nitrobenzyl groups clearly influences the electronic properties of the this compound core.

The study of different hetarylazo-6-aminouracils revealed that the color and absorption maxima are dependent on the nature of the heterocyclic ring and its substituents. arkat-usa.org Some of these dyes exhibit two absorption maxima or a shoulder, suggesting the presence of more than one tautomeric form in solution. arkat-usa.org

Table 3: UV-Vis Absorption Maxima (λmax, nm) of a this compound Derivative in Various Solvents

| Solvent | λmax (nm) for Dye 3 | Reference |

|---|---|---|

| DMSO | 534 | arkat-usa.org |

| DMF | 531 | arkat-usa.org |

| Methanol | 497 | arkat-usa.org |

| Acetonitrile | 407, 515 | arkat-usa.org |

| Acetic Acid | 428 | arkat-usa.org |

This table illustrates the solvatochromic effect on a specific this compound derivative.

Investigation of Solvatochromic Behavior

Mass Spectrometry and Elemental Analysis

Mass spectrometry and elemental analysis are fundamental techniques for confirming the molecular weight and elemental composition of newly synthesized this compound derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For example, the ESI-HRMS of N⁶-DMF-6-aminouracil showed a peak at m/z 205.0698 [M+Na]⁺, which is in excellent agreement with the calculated value of 205.0696 for C₇H₁₀N₄O₂Na. nih.gov Similarly, the molecular weight of 5-(3-nitrophenyllazo)-6-aminouracil has been determined by mass spectral measurement, and its fragmentation pattern has been reported. researchgate.net

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically C, H, N, and sometimes S) in a compound. This data is used to confirm the empirical formula. For instance, the elemental analysis of 1-ethyl-6-aminouracil derivatives has been reported to confirm their composition. google.com For the compound C₁₁H₈ClN₃O₂, the calculated percentages were C, 52.92; H, 3.23; N, 16.83, which were found to be very close to the experimental values of C, 52.94; H, 3.23; N, 16.91. scirp.org

**Table 4: Elemental Analysis Data for a this compound Derivative (C₁₁H₈ClN₃O₂) **

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 52.92 | 52.94 | scirp.org |

| Hydrogen (H) | 3.23 | 3.23 | scirp.org |

| Nitrogen (N) | 16.83 | 16.91 | scirp.org |

Single Crystal X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

The crystal structure of 6-amino-5-(4-nitrophenylazo)uridine has been determined, confirming a single tautomeric form in the solid state. nih.gov In contrast, the crystal structure of 5-(4-nitrophenylazo)-6-oxocytidine revealed the presence of two tautomeric forms. nih.gov One of these tautomers, 5-(4-nitrophenylazo)-6-oxocytidine, adopts a structure where the azo group is hydrogen-bonded to the neighboring exocyclic amine. nih.gov

The analysis of crystal packing in derivatives of 1,3-dimethyl-6-aminouracil has shown the importance of hydrogen bonding and π-π interactions in maintaining the integrity of the crystal structures. researchgate.net In one instance, a derivative was observed to be stabilized in a helical arrangement. researchgate.net The supramolecular architecture of these compounds often involves N–H···O hydrogen bonds. researchgate.net

The crystal structure of a dimethylaminouracil derivative with two water molecules revealed a two-dimensional hydrogen-bonded network cage formed by two dimethylaminouracil groups and six water molecules. researchgate.net

Table 5: Crystallographic Data for a this compound Derivative (Compound II, C₈H₉N₃O₆)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P 2₁ | researchgate.net |

| a (Å) | 8.0342(14) | researchgate.net |

| b (Å) | 5.7155(10) | researchgate.net |

| c (Å) | 11.572(2) | researchgate.net |

| β (°) | 105.200(3) | researchgate.net |

| Volume (ų) | 512.79(16) | researchgate.net |

| Z | 2 | researchgate.net |

This table presents an example of crystallographic data for a specific derivative.

Computational Chemistry and Molecular Modeling of 6 Aminouracil

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-aminouracil (B15529), DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to optimize the molecular structure and analyze its electronic properties. researchgate.netresearchgate.netasianjournalofphysics.com These calculations are crucial for understanding the molecule's stability, reactivity, and potential as a pharmacologically active agent. researchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. asianjournalofphysics.com For this compound, FMO analysis indicates that the HOMO, which is of π nature, is delocalized over the uracil (B121893) ring. researchgate.net Conversely, the LUMO is primarily located over the amino group. researchgate.net This distribution suggests that the amino group is a likely site for interaction with other chemical species. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a key parameter derived from FMO analysis. A smaller energy gap implies higher reactivity. The calculated HOMO-LUMO energy gap for this compound is 5.50 eV, a value comparable to other bioactive molecules, suggesting its potential for biological activity. researchgate.netresearchgate.net

Table 1: Frontier Molecular Orbital Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | N/A |

| LUMO Energy | N/A |

| HOMO-LUMO Energy Gap (ΔE) | 5.50 eV researchgate.net |

Data obtained from DFT/B3LYP/6-311++G(d,p) calculations.

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. dergipark.org.tr The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). dergipark.org.tr

In the case of a derivative of this compound, 1,3-dimethyl-5-(p-sulfonic-phenylazo)-6-aminouracil, computational studies of the MEP surface revealed that coordination to a metal ion leads to a decrease in the π-acidity of the uracil ring. rsc.org For uracil derivatives in general, the nitrogen atoms and ketone oxygen atoms typically show negative electrostatic potential, making them prone to accepting protons, while the protons on the pyrimidine (B1678525) ring exhibit positive potential. rsc.org This information is crucial for understanding noncovalent interactions, such as hydrogen bonding. rsc.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance through second-order perturbation theory. uni-muenchen.de

Local reactivity descriptors, derived from DFT calculations, provide quantitative information about the reactivity of specific atomic sites within a molecule. researchgate.net These descriptors help in identifying the most probable sites for nucleophilic and electrophilic attacks. researchgate.net

For this compound, the analysis of local reactivity descriptors has identified several key atomic sites. researchgate.net The atoms C5, O8, N9, O7, and H11 show higher values for ƒk+, indicating that these sites are favorable for nucleophilic attack. researchgate.net Conversely, atoms H14, H13, H10, H11, and O8 have higher ƒk- values, suggesting they are more susceptible to electrophilic attack. researchgate.net This detailed information on atomic reactivity is invaluable for understanding the chemical behavior of this compound in various reactions. researchgate.net

Table 2: Predicted Local Reactivity of Atoms in this compound

| Atom | Favorable for Nucleophilic Attack (Higher ƒk+) | Favorable for Electrophilic Attack (Higher ƒk-) |

|---|---|---|

| C5 | ✓ | |

| O7 | ✓ | |

| O8 | ✓ | ✓ |

| N9 | ✓ | |

| H10 | ✓ | |

| H11 | ✓ | ✓ |

| H13 | ✓ | |

| H14 | ✓ |

Based on local reactivity descriptor analysis. researchgate.net

Natural Bond Orbital (NBO) Analysis

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.egekb.eg It is widely used in drug design to simulate the interaction between a small molecule ligand and a protein target. plos.org

Molecular docking simulations have been employed to predict the potential of this compound and its derivatives as enzyme inhibitors. researchgate.netresearchgate.net These studies are crucial for identifying potential therapeutic applications. researchgate.net

One notable study performed molecular docking of this compound with dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism. researchgate.netresearchgate.net The results of this docking analysis suggest that this compound can act as a potential inhibitor of DPP-4. researchgate.netresearchgate.netresearchgate.net This finding indicates that this compound could be a valuable lead compound for developing therapies for type 2 diabetes mellitus. researchgate.netresearchgate.net

Furthermore, molecular docking studies of novel 5-substituted uracil derivatives, synthesized from this compound, have been conducted to investigate their potential as inhibitors of the epidermal growth factor receptor (EGFR). ekb.egekb.eg These computational analyses help in understanding the structure-activity relationship and guide the design of more potent enzyme inhibitors. ekb.eg

Derivation of Structure-Activity Relationships (SAR) from Docking Studies

Molecular docking studies have been instrumental in deriving Structure-Activity Relationships (SAR) for this compound and its derivatives, providing a framework for designing compounds with enhanced biological activity. By simulating the binding of these compounds to specific biological targets, researchers can predict their inhibitory potential and understand the structural features crucial for effective interaction.

Similarly, SAR studies on pyran-based uracils synthesized from this compound have been conducted to evaluate their antitumor activity. tandfonline.com Molecular docking of these compounds against topoisomerase I revealed that compounds 7 and 9 had a high degree of interaction with DNA gyrase, correlating with their observed inhibitory effects on cancer cell lines. tandfonline.com These findings underscore the importance of the pyran moiety and its substitution pattern in determining the biological activity of these this compound derivatives.

The table below summarizes key findings from docking studies on this compound derivatives, illustrating the derivation of SAR.

| Compound/Derivative | Target | Key Findings from Docking | Implied SAR |

| 5-substituted uracils (3a, 3b) | EGFR | Compound 3b showed a better docking score and more favorable interactions than 3a. ekb.egekb.eg | The nature of the substituent at the 5-position significantly influences binding affinity to EGFR. |

| Pyran-based uracils (7, 9) | Topoisomerase I / DNA Gyrase | Compounds 7 and 9 exhibited a high degree of interaction within the enzyme's active site. tandfonline.com | The pyran ring system is a key pharmacophore for potent antitumor activity. |

| Thiazolidinone/uracil hybrids | EGFR, BRAFV600E | All tested compounds showed good docking scores, with some exhibiting dual inhibitory potential. nih.gov | The combined thiazolidinone and uracil scaffold is a promising template for developing dual kinase inhibitors. |

Analysis of Binding to Specific Biological Receptors (e.g., EGFR Enzyme)

Molecular docking simulations have been a key tool in analyzing the binding of this compound derivatives to specific biological receptors, with a notable focus on the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy. These studies provide detailed insights into the binding modes and interaction patterns of potential inhibitors.

Similarly, new thiazolidinone/uracil hybrids have been designed and evaluated as potential antiproliferative agents targeting EGFR and/or BRAFV600E. nih.gov Docking studies predicted that these compounds have favorable binding affinities for both enzymes, with docking scores ranging from -8.0 to -8.3 kcal/mol for EGFR. nih.gov This suggests that the this compound scaffold can be effectively functionalized to create potent EGFR inhibitors.

The table below details the binding interactions of a representative this compound derivative with the EGFR enzyme as predicted by molecular docking.

| Compound | Target Protein | PDB ID | Predicted Binding Interactions | Docking Score (kcal/mol) |

| 5-substituted uracil (3b) | EGFR | 7JXQ | Allosteric site binding. ekb.egekb.eg | Not explicitly stated, but noted as more active than 3a. ekb.egekb.eg |

| Thiazolidinone/uracil hybrid | EGFR | Not specified | Favorable binding in the active site. nih.gov | -8.0 to -8.3 nih.gov |

These computational analyses are crucial for the rational design of new and more effective EGFR inhibitors based on the this compound framework.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations offer a powerful approach to study the conformational dynamics and intermolecular interactions of this compound and its derivatives in a simulated physiological environment. These simulations provide insights into the flexibility, stability, and interaction patterns of these molecules over time, which are crucial for understanding their biological activity.